molecular formula C7H7ClN2O2 B13567333 6-(Chloromethyl)-2-methyl-3-nitropyridine

6-(Chloromethyl)-2-methyl-3-nitropyridine

Cat. No.: B13567333
M. Wt: 186.59 g/mol
InChI Key: BKBUYGVSDVOMNZ-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2-methyl-3-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by a pyridine ring substituted with a chloromethyl group at the 6th position, a methyl group at the 2nd position, and a nitro group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2-methyl-3-nitropyridine typically involves the chloromethylation of 2-methyl-3-nitropyridine. One common method includes the reaction of 2-methyl-3-nitropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl cation, which then undergoes electrophilic substitution at the 6th position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2-methyl-3-nitropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alcohols in the presence of a base.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 6-(Aminomethyl)-2-methyl-3-nitropyridine.

    Oxidation: 6-(Chloromethyl)-2-carboxy-3-nitropyridine or 6-(Chloromethyl)-2-formyl-3-nitropyridine.

Scientific Research Applications

6-(Chloromethyl)-2-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through nucleophilic substitution reactions.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2-methyl-3-nitropyridine depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. In reduction reactions, the nitro group is reduced to an amino group, altering the electronic properties of the molecule and potentially its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-nitropyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    6-(Bromomethyl)-2-methyl-3-nitropyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and the types of reactions it undergoes.

    6-(Chloromethyl)-3-nitropyridine: Lacks the methyl group at the 2nd position, which can influence its steric and electronic properties.

Uniqueness

6-(Chloromethyl)-2-methyl-3-nitropyridine is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis and other applications.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

6-(chloromethyl)-2-methyl-3-nitropyridine

InChI

InChI=1S/C7H7ClN2O2/c1-5-7(10(11)12)3-2-6(4-8)9-5/h2-3H,4H2,1H3

InChI Key

BKBUYGVSDVOMNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CCl)[N+](=O)[O-]

Origin of Product

United States

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